molecular formula C12H23N3 B11733902 1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-3-amine CAS No. 1855946-45-0

1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B11733902
CAS No.: 1855946-45-0
M. Wt: 209.33 g/mol
InChI Key: TVBDIMUGFCVUKD-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with butan-2-yl and 3-methylbutyl groups

Preparation Methods

The synthesis of 1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of butan-2-ylamine with 3-methylbutylamine in the presence of a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the substituents on the pyrazole ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

    1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-4-amine: Another similar compound with a different substitution position.

    1-(butan-2-yl)-N-(3-methylbutyl)-1H-pyrazol-2-amine: This compound has a different substitution pattern, which may result in different chemical and biological properties.

Properties

CAS No.

1855946-45-0

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-butan-2-yl-N-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-5-11(4)15-9-7-12(14-15)13-8-6-10(2)3/h7,9-11H,5-6,8H2,1-4H3,(H,13,14)

InChI Key

TVBDIMUGFCVUKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCCC(C)C

Origin of Product

United States

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